3,3-Diethoxy-1-propanol
Overview
Description
3,3-Diethoxy-1-propanol is a chemical compound that is related to various synthesized compounds and has been studied in different contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Although the specific compound 3,3-Diethoxy-1-propanol is not directly mentioned in the provided papers, related compounds and their synthesis methods, as well as their reactions and properties, have been discussed.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, 3-(Diethoxymethyl)alkanals, which share a similar diethoxy functional group, were synthesized using a copper (II)-catalyzed reaction followed by ring cleavage with concentrated sulfuric acid . Another synthesis method for 1,3-propanediol derivatives, which are structurally related to 3,3-Diethoxy-1-propanol, involved a chemo-enzymatic transformation to produce acyclic nucleotide analogues . Additionally, 3-ethoxy-1-propanol was synthesized from 1,3-propanediol using potassium propoxide .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Diethoxy-1-propanol has been characterized using various spectroscopic techniques. For example, the structure of 1,1-diethoxy-3-(1-naphthoxy)-2-propanol was elucidated using mass spectral and NMR data . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The reactivity of compounds containing ethoxy groups, such as 3-ethoxy-1-propanol, has been studied in the context of atmospheric chemistry. Reactions with Cl atoms, OH, and NO3 radicals were investigated, and the rate coefficients were measured using FTIR and GC-MS . Similarly, the atmospheric degradation of 3-methoxy-1-propanol and 3-methoxy-1-butanol was studied, providing insights into the reaction mechanisms and end-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 3,3-Diethoxy-1-propanol have been explored. For example, the ultrasonic absorption in aqueous solutions of 3-ethoxy-1-propanol was measured, and the thermodynamic and kinetic parameters were evaluated . The atmospheric implications of these compounds, such as their lifetimes
Scientific Research Applications
Chemical Structure and Properties
- Chemical Structure Analysis: 3,3-Diethoxy-1-propanol has been studied for its unique chemical properties. For instance, Waagen et al. (1994) explored the solution and crystal structure of stereoisomers of dihydroxyacetone dimers, including 2,5-diethoxy-1,4-dioxane-2,5-dimethanol, which is structurally related to 3,3-Diethoxy-1-propanol (Waagen et al., 1994).
Applications in Nanoparticle Formulation
- Nanoparticulate Formulation: A novel application of 3,3-Diethoxy-1-propanol is in the synthesis of poly(DL-lactic acid) (PLA) derivatives for nanoparticulate formulation. Sasatsu et al. (2005) demonstrated its use in creating PLA-acetal, a precursor for PLA-aldehyde, which is then used in the preparation of PEG-coated PLA nanoparticles (Sasatsu et al., 2005).
Environmental Chemistry
- Atmospheric Degradation Study: 3,3-Diethoxy-1-propanol's derivatives, such as 3-ethoxy-1-propanol, have been studied for their atmospheric degradation and reactivity with radicals like Cl, OH, and NO3. This research by Aranda et al. (2021) is crucial in understanding the environmental impact of such compounds (Aranda et al., 2021).
Ecotoxicity and Environmental Safety
- Ecotoxicity Assessment: Perales et al. (2017) conducted a comparative ecotoxicity study on glycerol-biobased solvents, including derivatives of 3,3-Diethoxy-1-propanol, to assess their environmental effects. This research is significant for evaluating the safety of such chemicals in industrial applications (Perales et al., 2017).
Medical and Biomedical Applications
- Wound Healing and Skin Regeneration: Chang et al. (2015) reported the use of an injectable aldehyded 1-amino-3,3-diethoxy-propane hyaluronic acid-chitosan hydrogel as a carrier for stem cells, enhancing wound healing and promoting skin regeneration. This application highlights the potential of 3,3-Diethoxy-1-propanol derivatives in medical fields (Chang et al., 2015).
Safety And Hazards
3,3-Diethoxy-1-propanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,3-diethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-7(5-6-8)10-4-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASERXEZXVIJBRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168369 | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diethoxy-1-propanol | |
CAS RN |
16777-87-0 | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Diethoxy-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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